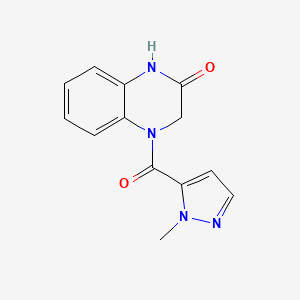
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Quinoxaline derivatives, such as those synthesized in the study by Abad et al. (2021), are noted for their pharmaceutical and industrial applications. The synthesis involved stirring specific precursor compounds in chloroform, followed by crystallization. The structure was confirmed using single crystal X-ray diffraction, and DFT calculations were performed to determine HOMO-LUMO energy levels. Docking studies predicted anti-cancer activity against specific proteins, highlighting the compound's potential as an anti-cancer drug (Abad et al., 2021).
Another study by Zhang et al. (2013) presented a new route to construct stereoselectively 1,2-dihydroquinoxaline and 1,4-benzoxazine skeletons, leading to novel pyrazolo[1,5-α]quinoxaline oxides. This approach offers a convenient method for synthesizing these heterocyclic compounds with high yields under mild conditions (Zhang et al., 2013).
Chemical Properties and Applications
Eller et al. (2007) focused on the synthesis and characterization of a novel tetracyclic ring system, demonstrating the versatility of quinoxaline derivatives in synthesizing complex heterocyclic structures. Detailed NMR spectroscopic investigations were reported, contributing to the understanding of these compounds' chemical properties (Eller et al., 2007).
In the realm of materials science, Hussein et al. (2016) synthesized and characterized quinolinone derivatives as antioxidants for lubricating grease. The study evaluated the compounds' efficiency using ASTM standards, showing potential applications in enhancing the oxidative stability of lubricants (Hussein et al., 2016).
Molecular Dynamics and Biological Investigations
Prasath et al. (2015) synthesized a series of quinolinyl chalcones containing a pyrazole group, which were characterized using various spectroscopic methods. These compounds showed promising anti-microbial properties and moderate anti-oxidant activity, suggesting potential pharmaceutical applications (Prasath et al., 2015).
Mir et al. (2018) synthesized mixed-ligand complexes of dioxomolybdenum(VI) with quinoline and pyrazolone functionalization. The complexes were characterized through comprehensive analytical techniques, and bactericidal implications were explored, indicating potential uses in developing new antibacterial agents (Mir et al., 2018).
Propiedades
IUPAC Name |
4-(2-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11(6-7-14-16)13(19)17-8-12(18)15-9-4-2-3-5-10(9)17/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXJSYPCXKUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)
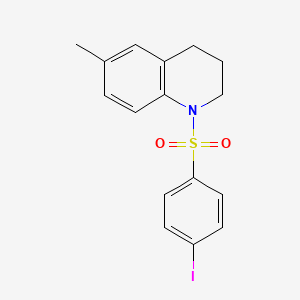
![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)
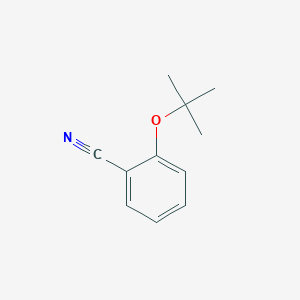
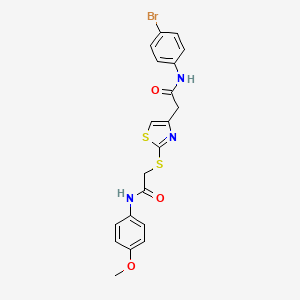

![N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2706426.png)

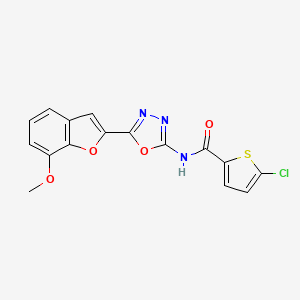
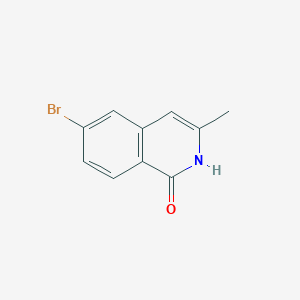
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2706431.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2706434.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2706438.png)
![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)
